

material safety data sheet (MSDS) for 1-Benzyl-4-hydroxypiperidine

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Compound of Interest

Compound Name: **1-Benzyl-4-hydroxypiperidine**

Cat. No.: **B029503**

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Application Notes and Protocols for 1-Benzyl-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **1-Benzyl-4-hydroxypiperidine**, a versatile chemical intermediate pivotal in the synthesis of a wide range of pharmacologically active compounds. These application notes include a summary of its material safety data, its applications in the development of therapeutic agents, detailed experimental protocols for its use in synthesis, and visualizations of relevant biological signaling pathways.

Material Safety Data Sheet (MSDS) Summary

A thorough understanding of the safety and handling of **1-Benzyl-4-hydroxypiperidine** is crucial for laboratory personnel. The following tables summarize the key safety and physicochemical properties.

Table 1: Physicochemical Properties of **1-Benzyl-4-hydroxypiperidine**

Property	Value
CAS Number	4727-72-4
Molecular Formula	C ₁₂ H ₁₇ NO
Molecular Weight	191.27 g/mol
Appearance	White to off-white crystalline powder
Melting Point	61-63 °C
Boiling Point	127-128 °C at 2 mmHg
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 2: Hazard Identification and Safety Information

Hazard	Description
GHS Classification	Acute toxicity, Oral (Category 3), Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3)
Signal Word	Danger
Hazard Statements	H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Personal Protective Equipment	Dust mask type N95 (US), Eyeshields, Gloves

Applications in Drug Development

1-Benzyl-4-hydroxypiperidine serves as a critical building block in the synthesis of a variety of therapeutic agents, primarily targeting the central nervous system. Its piperidine core is a common motif in many neurologically active drugs.

Key therapeutic areas where derivatives of **1-Benzyl-4-hydroxypiperidine** are utilized include:

- Acetylcholinesterase (AChE) Inhibitors: These compounds are investigated for the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, they increase the levels of the neurotransmitter acetylcholine in the brain.

- Dopamine D4 Receptor Antagonists: These agents are being explored for the treatment of psychiatric disorders such as schizophrenia and for their potential in managing Parkinson's disease-related dyskinesias.
- Menin-MLL Interaction Inhibitors: This novel class of anti-cancer agents targets the protein-protein interaction between menin and MLL, which is crucial for the development of certain types of leukemia.
- Analgesics: The piperidine scaffold is a well-established pharmacophore in the design of potent opioid and non-opioid analgesics.

Experimental Protocols

The following protocols are representative examples of how **1-Benzyl-4-hydroxypiperidine** and its precursor, 1-benzyl-4-piperidone, are used in the synthesis of pharmacologically active molecules.

Protocol 1: Synthesis of 1-Benzyl-4-piperidone from Benzylamine and Methyl Acrylate

This protocol describes a common method for preparing the precursor to **1-Benzyl-4-hydroxypiperidine**.

Materials:

- Benzylamine
- Methyl acrylate
- Anhydrous toluene
- Metallic sodium
- Anhydrous methanol
- 25% Hydrochloric acid solution
- 35% Sodium hydroxide solution

- Ethyl acetate
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- 250 mL three-necked flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

- To a 250 mL dry three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.
- Stir the mixture and heat to reflux. Add 1 mL of anhydrous methanol to initiate the reaction.
- Slowly add 28 g of N,N-bis(β -propionate methyl ester) benzylamine dropwise.
- After the addition is complete, continue to reflux for 6 hours. During this time, add an additional 100 mL of anhydrous toluene in portions.
- Cool the reaction mixture to room temperature.
- Extract the mixture with 150 mL of 25% hydrochloric acid solution.
- Reflux the acidic aqueous layer in an oil bath for 5 hours. Monitor the reaction by testing a small sample with FeCl_3 solution; the reaction is complete when there is no color change.
- Cool the reaction mixture and neutralize to a pH of approximately 8.5 with 35% sodium hydroxide solution while stirring.
- Extract the product with ethyl acetate (3 x 100 mL).
- Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
- Remove the ethyl acetate by rotary evaporation.

- Purify the residue by vacuum distillation to obtain 1-benzyl-4-piperidone as a light yellow oily liquid.[1]

Protocol 2: Synthesis of a Benzyloxy Piperidine-Based Dopamine D4 Receptor Antagonist

This protocol outlines a general procedure for the synthesis of a dopamine D4 receptor antagonist starting from tert-butyl 4-hydroxypiperidine-1-carboxylate, a related precursor.

Materials:

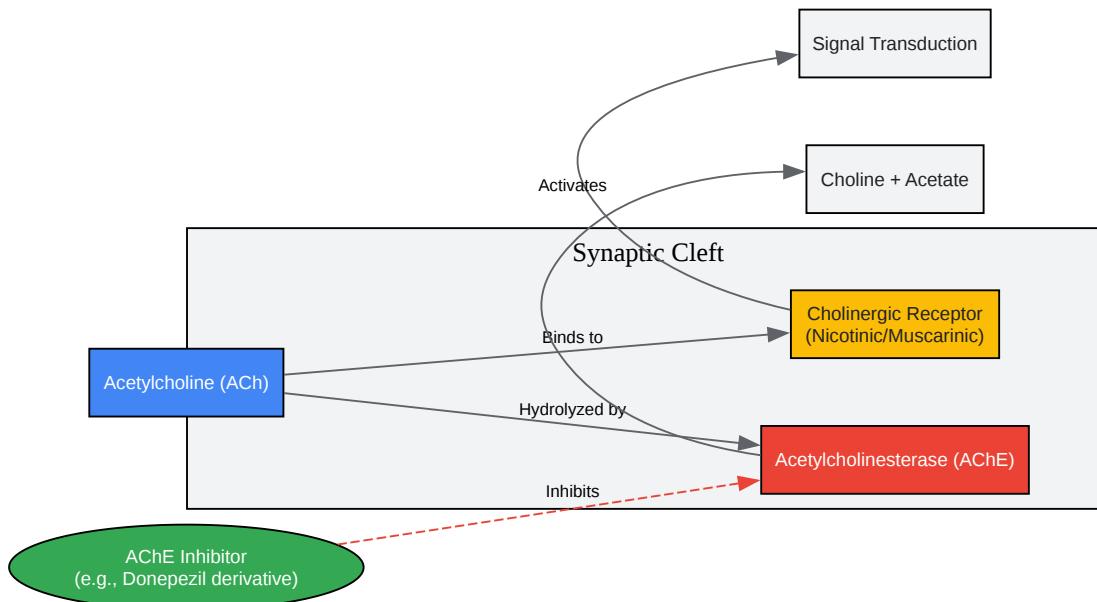
- tert-Butyl 4-hydroxypiperidine-1-carboxylate
- Sodium hydride (NaH)
- Benzyl bromide (BnBr)
- Anhydrous Tetrahydrofuran (THF)
- Trifluoroacetic acid (TFA) or 4M HCl in dioxane
- Appropriate aryl/heteroaryl aldehyde
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Triethylamine (Et_3N)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flasks, magnetic stirrer, ice bath, nitrogen atmosphere setup

Procedure:

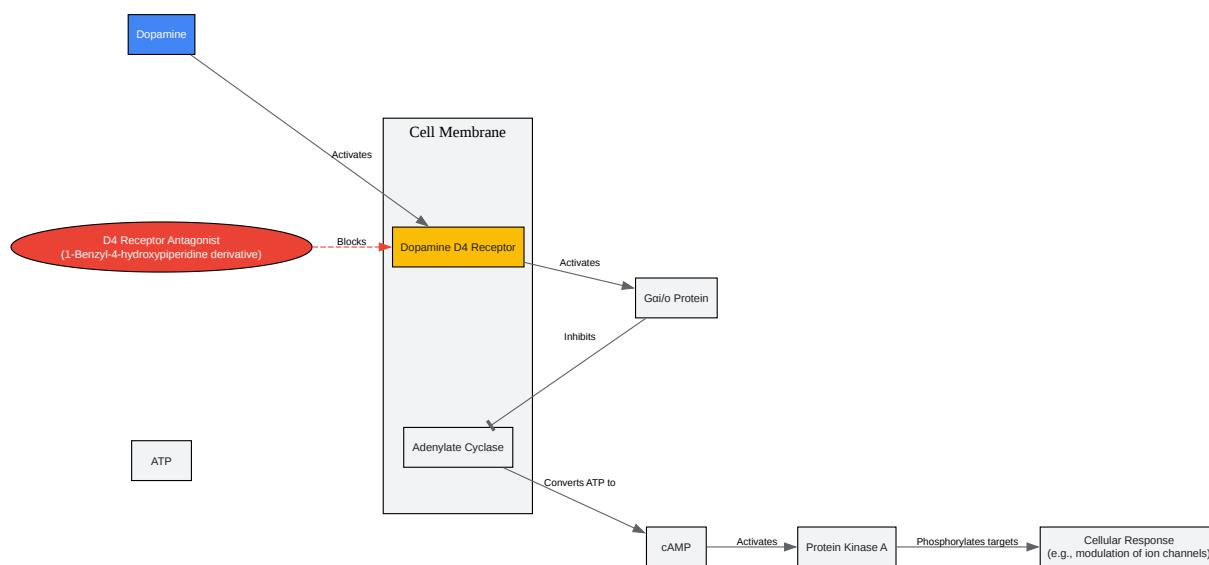
- **Alkylation:** To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF under a nitrogen atmosphere, add NaH portion-wise at 0 °C.
- Allow the mixture to stir for 30 minutes, then add the desired benzyl bromide dropwise.
- Let the reaction warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction carefully with water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzyl ether.
- **Boc Deprotection:** Dissolve the benzyl ether in DCM and add TFA or 4M HCl in dioxane.
- Stir at room temperature until the deprotection is complete (monitored by TLC).
- Remove the solvent and excess acid under reduced pressure to yield the deprotected piperidine salt.
- **Reductive Amination:** To a solution of the deprotected piperidine, the desired aryl/heteroaryl aldehyde, and Et₃N in DCM, add NaBH(OAc)₃ portion-wise.
- Stir the reaction at room temperature until completion (monitored by TLC).
- Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to obtain the final dopamine D4 receptor antagonist.^[2]

Signaling Pathways and Experimental Workflows

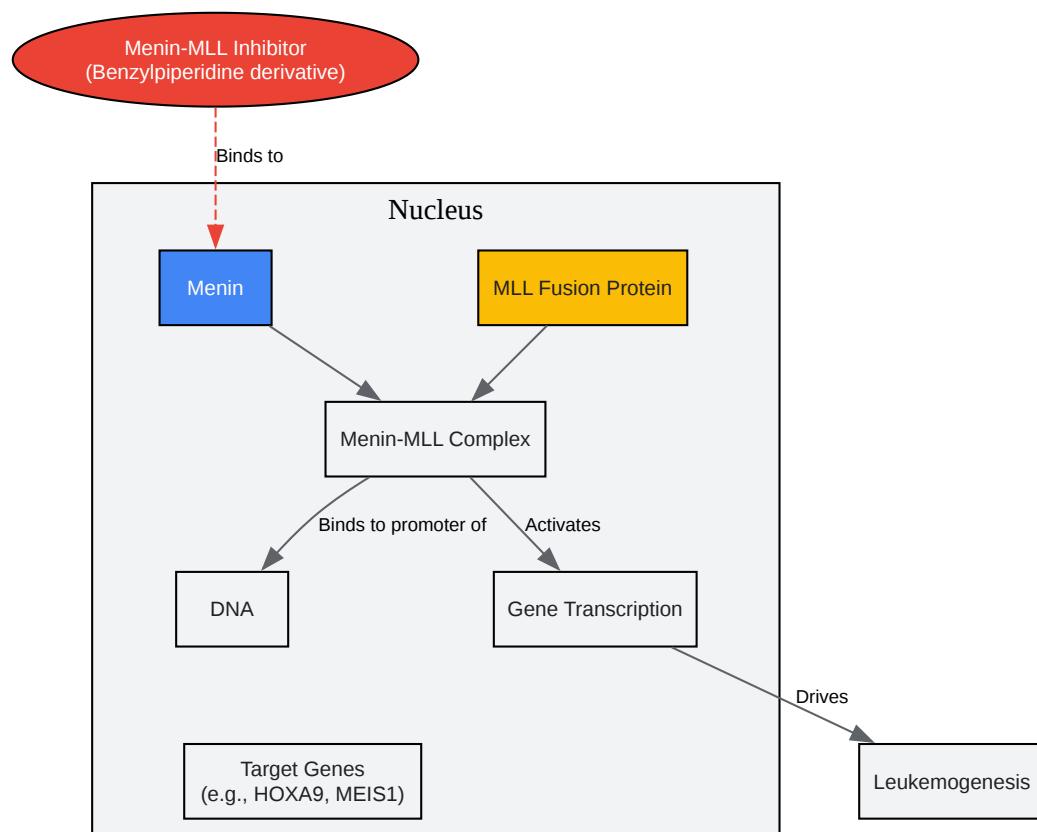
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the applications of **1-Benzyl-4-hydroxypiperidine** derivatives.

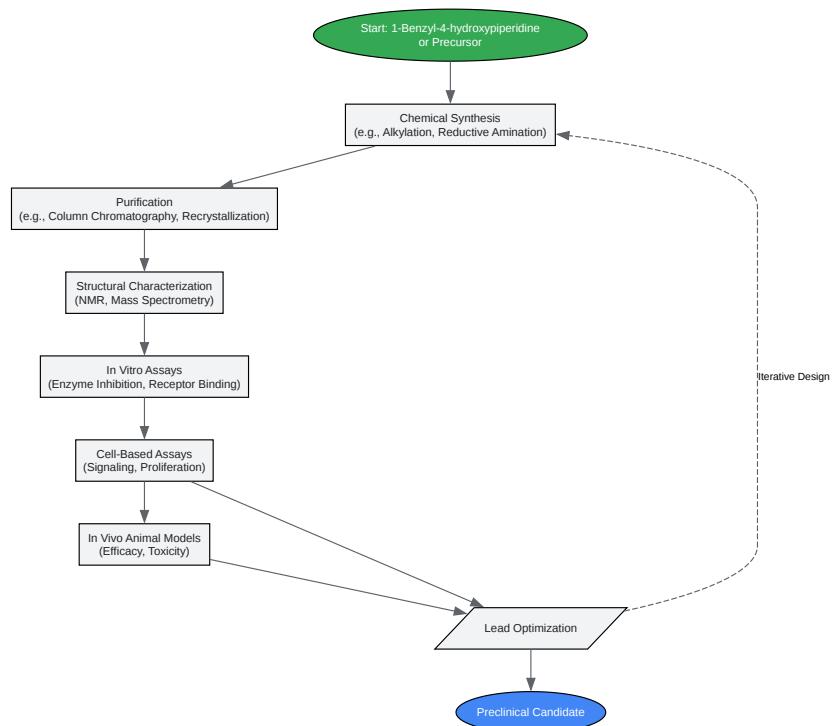
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Caption: Acetylcholinesterase Inhibition Pathway.

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Caption: Dopamine D4 Receptor Signaling Pathway.



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References

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- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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